Enhanced Molecular Weight and Density for Optimized Pharmacokinetic and Formulation Properties
5-Bromo-4-methylpyridine-2-carbonitrile possesses a higher molecular weight (197.03 g/mol) and density (1.61 g/cm³) compared to the closely related 5-bromo-2-cyanopyridine (183.01 g/mol; 1.72 g/cm³) [1]. While the density of the target compound is slightly lower than that of the analog, the molecular weight is significantly increased. This difference can influence the Lipinski's Rule of Five parameters (e.g., LogP) of downstream drug candidates, potentially affecting oral bioavailability and membrane permeability [2]. The presence of the additional methyl group in the target compound contributes to this increased molecular weight, which may be advantageous for optimizing binding affinity to hydrophobic pockets in target proteins.
| Evidence Dimension | Molecular Weight and Density |
|---|---|
| Target Compound Data | Molecular Weight: 197.03 g/mol; Density: 1.61 g/cm³ |
| Comparator Or Baseline | 5-Bromo-2-cyanopyridine (CAS 97483-77-7): Molecular Weight: 183.01 g/mol; Density: 1.72 g/cm³ |
| Quantified Difference | Molecular Weight increase of 14.02 g/mol (7.6%); Density difference of -0.11 g/cm³ |
| Conditions | Predicted values based on chemical structure and standard conditions. |
Why This Matters
Higher molecular weight and altered density can significantly impact drug-likeness, pharmacokinetic profiles, and formulation strategies, making the target compound a distinct and potentially more favorable starting point for specific drug discovery campaigns.
- [1] ChemicalBook. (n.d.). 5-Bromo-2-pyridinecarbonitrile (CAS 97483-77-7). Product Page. View Source
- [2] ChemicalBook. (2026). 5-Bromo-4-methylpyridine-2-carbonitrile (CAS 886364-86-9). Product Page. View Source
